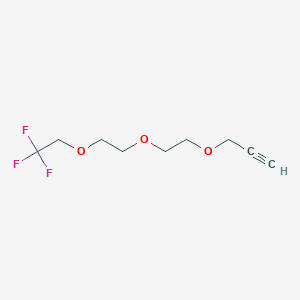
5'-o-Acetylcytidine
Descripción general
Descripción
5’-O-Acetylcytidine is a modified nucleoside derived from cytidine, where an acetyl group is attached to the 5’-hydroxyl group of the ribose sugar. This modification is part of a broader category of RNA modifications that play crucial roles in regulating RNA stability, translation, and overall cellular function. The acetylation of cytidine is a conserved modification found in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetylcytidine typically involves the acetylation of cytidine. One common method is the direct acetylation of the 5’-hydroxyl group of cytidine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the nucleoside. The general reaction scheme is as follows:
Cytidine+Acetic Anhydride→5’-O-Acetylcytidine+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetylcytidine can be scaled up using similar acetylation reactions. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Acetylcytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield cytidine and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of 5’-O-Acetylcytidine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Cytidine and acetic acid.
Oxidation: Various oxidized forms of 5’-O-Acetylcytidine.
Substitution: Derivatives of cytidine with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
5’-O-Acetylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study RNA modifications and their chemical properties.
Biology: Plays a role in understanding RNA stability and function, as well as the regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to RNA dysregulation.
Industry: Used in the development of RNA-based technologies and therapeutics.
Mecanismo De Acción
The mechanism of action of 5’-O-Acetylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and translation. The acetylation of cytidine is catalyzed by specific acetyltransferases, such as N-acetyltransferase 10 (NAT10). This modification can affect the interaction of RNA with proteins and other molecules, thereby regulating various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N4-Acetylcytidine: Another acetylated form of cytidine, where the acetyl group is attached to the nitrogen atom at the 4-position of the cytidine base.
N6-Acetyladenosine: An acetylated form of adenosine, where the acetyl group is attached to the nitrogen atom at the 6-position of the adenosine base.
N4-Acetyl-2’-O-methylcytidine: A compound with both acetylation and methylation modifications on cytidine.
Uniqueness
5’-O-Acetylcytidine is unique in that the acetyl group is attached to the 5’-hydroxyl group of the ribose sugar, rather than the base. This specific modification can have distinct effects on RNA structure and function compared to other acetylated nucleosides.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(15)19-4-6-8(16)9(17)10(20-6)14-3-2-7(12)13-11(14)18/h2-3,6,8-10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJUQPFTKBELR-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)





![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)



